molecular formula C14H18N2O B1526594 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one CAS No. 909723-04-2

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Katalognummer B1526594
CAS-Nummer: 909723-04-2
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: WPICAKZZAJHCLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a unique chemical compound with the molecular formula C14H18N2O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one consists of two spiro-linked five-membered rings . The rings adopt envelope conformations, with a carbon atom as the flap in one ring and a nitrogen atom in the other .


Physical And Chemical Properties Analysis

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a solid substance . Its molecular weight is approximately 230.305 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activities

  • Antihypertensive Properties

    Research on related compounds such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has revealed their potential as antihypertensive agents, showing effectiveness in lowering blood pressure without evidence of working as beta-adrenergic blockers. These compounds were found to act as alpha-adrenergic blockers, with some showing a specific antagonism towards alpha 2-adrenoceptors, suggesting their utility in managing hypertension (Caroon et al., 1981).

  • Anticonvulsant Agents

    The study of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones highlighted their potential as anticonvulsant agents. Structural and spectroscopic analysis, including single-crystal X-ray diffraction and density functional theory (DFT) calculations, contributed to understanding the structure-property relationships, aiding in the development of new anticonvulsant drugs (Lazić et al., 2017).

  • Antitubercular Activity

    A series of benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest their significant potential as new antitubercular agents (Wang et al., 2020).

  • Anxiolytic Activity

    Investigations into derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione have been conducted to explore their anxiolytic potential. Although initial findings showed weak receptorial affinity, these studies contribute to the ongoing search for new anxiolytics (Kossakowski et al., 1998).

  • Cytotoxic Evaluation

    Novel diazaspiro bicyclo hydantoin derivatives were synthesized and evaluated for their cytotoxic activities against human leukemia cells, demonstrating strong to moderate activities. This research adds valuable data to the field of anticancer drug development, highlighting the structural requirements for potent antitumor activity (Kumar et al., 2009).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a hazard statement code of H302 . The precautionary statements associated with this compound are P301 + P312 + P330 . It’s important to handle this compound with care and follow all safety guidelines.

Eigenschaften

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-8-14(10-15-13)6-7-16(11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPICAKZZAJHCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726250
Record name 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

909723-04-2
Record name 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyl [1-benzyl-3-(nitromethyl)pyrrolidin-3-yl]acetate a46 (3.3 g, 1.1 mmol, 1 eq) and Raney nickel (1 g of a 50% slurry in water) in ethanol (200 ml) is shaken in a Parr bottle at 30° C. for 24 h, under a hydrogen pressure of 40 psi. The reaction mixture is then filtered through Celite and the filtrate is concentrated to afford 1.8 g of 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one a47 as a brown oil.
Name
methyl [1-benzyl-3-(nitromethyl)pyrrolidin-3-yl]acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Reactant of Route 2
Reactant of Route 2
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Reactant of Route 3
Reactant of Route 3
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Reactant of Route 4
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Reactant of Route 5
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Reactant of Route 6
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.